molecular formula C20H23N3O3S B4062861 ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No.: B4062861
M. Wt: 385.5 g/mol
InChI Key: QZACPZIOUBEVTE-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, commonly known as EPPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazinecarboxylate compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Chemistry and Synthesis Applications

  • Decyclization and Derivative Formation : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, when reacted with secondary amines, yield N,N′-disubstituted piperazine derivatives, showcasing the compound's utility in creating complex structures via decyclization reactions (Vasileva et al., 2018).

  • Hybrid Molecule Synthesis for Biological Activities : The compound has been used to create hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties. These molecules were screened for their antimicrobial, antilipase, and antiurease activities, displaying varied biological activities (Başoğlu et al., 2013).

Biological Activity Investigations

  • Antimicrobial Activity Studies : Novel 1,2,4-Triazole derivatives synthesized from reactions involving ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate were screened for antimicrobial activities. Some derivatives showed promising activities against various microorganisms, indicating potential for further exploration as antimicrobial agents (Bektaş et al., 2010).

  • Role in Synthesizing Antioxidants for Polypropylene Copolymers : Hindered-phenol-containing amine moieties synthesized from reactions involving the compound were tested as antioxidants in polypropylene copolymers. These studies provide insights into the material science applications, enhancing the thermal stability of polymers through chemical modifications (Desai et al., 2004).

Environmental and Green Chemistry Applications

  • Carbon Dioxide Capture : Research on aqueous piperazine solutions, related to the chemical structure of interest, has demonstrated their potential in carbon dioxide capture technologies. Such studies underscore the importance of developing efficient and sustainable methods for environmental management (Freeman et al., 2010).

Properties

IUPAC Name

ethyl 4-[(4-phenoxyphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-2-25-20(24)23-14-12-22(13-15-23)19(27)21-16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZACPZIOUBEVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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